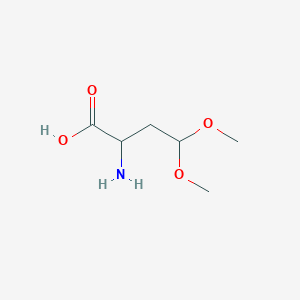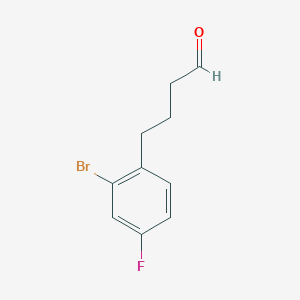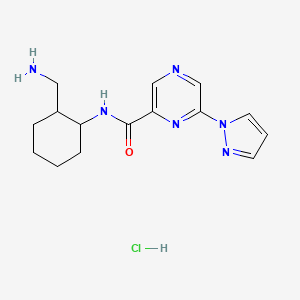
2-Amino-4,4-dimethoxybutanoicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-4,4-dimethoxybutanoic acid is an organic compound with the molecular formula C6H13NO4 It is a derivative of butanoic acid, featuring an amino group at the second carbon and two methoxy groups at the fourth carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4,4-dimethoxybutanoic acid can be achieved through several methods. One common approach involves the alkylation of glycine Schiff base with methoxy-substituted alkyl halides under basic conditions. The resultant product is then hydrolyzed to yield the target compound. Another method involves the use of recyclable chiral auxiliaries to form Ni(II) complexes with glycine Schiff base, followed by alkylation and subsequent disassembly to reclaim the chiral auxiliary and obtain the desired amino acid .
Industrial Production Methods
Industrial production of 2-Amino-4,4-dimethoxybutanoic acid typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-4,4-dimethoxybutanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxyl group can be reduced to form alcohols or aldehydes.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides are used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of oximes, nitriles, or carboxylic acids.
Reduction: Formation of primary alcohols or aldehydes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Amino-4,4-dimethoxybutanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a component in drug design.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Mecanismo De Acción
The mechanism of action of 2-Amino-4,4-dimethoxybutanoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with various biomolecules, influencing their structure and function. The methoxy groups can participate in hydrophobic interactions, affecting the compound’s solubility and bioavailability. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-4,4-dimethylpentanoic acid: Similar structure but with methyl groups instead of methoxy groups.
2-Amino-4,4,4-trifluorobutanoic acid: Contains trifluoromethyl groups, leading to different chemical properties and reactivity
Uniqueness
2-Amino-4,4-dimethoxybutanoic acid is unique due to the presence of methoxy groups, which impart distinct chemical and physical properties. These groups enhance the compound’s solubility in organic solvents and influence its reactivity in various chemical reactions. The combination of amino and methoxy groups also allows for diverse interactions with biological molecules, making it a valuable compound in research and industrial applications.
Propiedades
Fórmula molecular |
C6H13NO4 |
|---|---|
Peso molecular |
163.17 g/mol |
Nombre IUPAC |
2-amino-4,4-dimethoxybutanoic acid |
InChI |
InChI=1S/C6H13NO4/c1-10-5(11-2)3-4(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9) |
Clave InChI |
JPCHAJMSYDQVMI-UHFFFAOYSA-N |
SMILES canónico |
COC(CC(C(=O)O)N)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Methyl 2-{[(4-bromophenyl)methyl]amino}acetate hydrochloride](/img/structure/B15313671.png)





![1-[(Tert-butoxy)carbonyl]-4-(2-ethylphenyl)pyrrolidine-3-carboxylic acid](/img/structure/B15313732.png)

![2-Amino-3-[4-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B15313743.png)
![(5R)-1-azabicyclo[3.1.0]hexane](/img/structure/B15313748.png)
